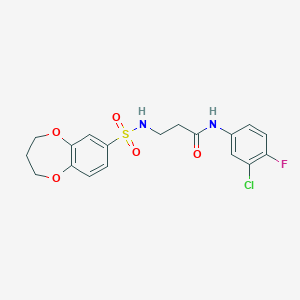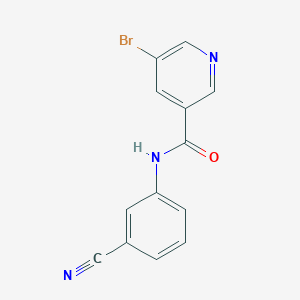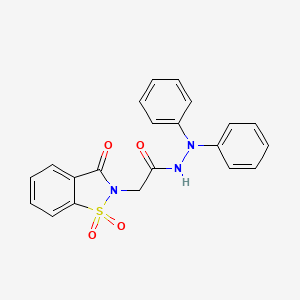![molecular formula C23H19ClN2O5 B7681211 N-(4-chloro-2,5-dimethoxyphenyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]acetamide](/img/structure/B7681211.png)
N-(4-chloro-2,5-dimethoxyphenyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "CDAA" and is synthesized using specific methods that ensure its purity and quality. In
作用機序
The exact mechanism of action of CDAA is not fully understood, but it is believed to act by modulating the activity of specific proteins and enzymes. CDAA has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. CDAA has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
CDAA has been shown to have several biochemical and physiological effects. In cancer cells, CDAA has been shown to induce apoptosis by activating caspase-3 and caspase-9. CDAA has also been shown to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor. In neuronal cells, CDAA has been shown to modulate the activity of ion channels and receptors, which can affect neuronal excitability and synaptic transmission.
実験室実験の利点と制限
CDAA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. CDAA also has a high affinity for specific proteins and enzymes, which makes it a useful tool for studying their activity. However, CDAA has some limitations for lab experiments. It can be toxic at high concentrations, which can affect the viability of cells. CDAA can also have off-target effects, which can complicate the interpretation of results.
将来の方向性
CDAA has several potential future directions for research. One direction is to develop CDAA derivatives with improved pharmacological properties. Another direction is to study the effects of CDAA in animal models of cancer and neurological disorders. Additionally, CDAA can be used as a tool to study the activity of specific proteins and enzymes in various biological systems. Overall, CDAA has significant potential for future research in various fields of science.
合成法
The synthesis of CDAA involves several steps that ensure its purity and quality. The first step involves the preparation of 4-chloro-2,5-dimethoxybenzaldehyde, which is then reacted with 2-nitrophenylacetic acid to form N-(4-chloro-2,5-dimethoxyphenyl)-2-nitroacetamide. This intermediate compound is then reduced using sodium dithionite to form N-(4-chloro-2,5-dimethoxyphenyl)-2-aminoacetamide. Finally, CDAA is formed by reacting N-(4-chloro-2,5-dimethoxyphenyl)-2-aminoacetamide with acridine-9-carboxylic acid in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide.
科学的研究の応用
CDAA has been extensively studied for its potential applications in various fields such as cancer research, neurobiology, and medicinal chemistry. In cancer research, CDAA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, CDAA has been shown to modulate the activity of ion channels and receptors, which can have implications for the treatment of neurological disorders. In medicinal chemistry, CDAA has been used as a scaffold for the development of novel drugs with improved pharmacological properties.
特性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O5/c1-29-20-11-19(21(30-2)10-16(20)24)26-22(27)12-31-13-7-8-18-15(9-13)23(28)14-5-3-4-6-17(14)25-18/h3-11H,12H2,1-2H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAJNVXZJHJKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)COC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[5-(acetamidomethyl)furan-2-yl]-1,3-thiazol-2-yl]-2-tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7681132.png)
![methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7681137.png)
![Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate](/img/structure/B7681147.png)

![2-[(4-fluorophenoxy)methyl]-N-(2-methylphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B7681158.png)
![[2-[2-Morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B7681161.png)
![N-benzyl-N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B7681166.png)
![[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 3-methylbenzo[g][1]benzofuran-2-carboxylate](/img/structure/B7681171.png)
![1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)ethanone](/img/structure/B7681178.png)



![methyl 4,5-dimethoxy-2-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carbonyl)amino]benzoate](/img/structure/B7681198.png)
![[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-oxoethyl] 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7681213.png)